molecular formula C8H8BrFN2O2 B15334068 6-Bromo-2-fluoro-3-methoxybenzohydrazide

6-Bromo-2-fluoro-3-methoxybenzohydrazide

Cat. No.: B15334068
M. Wt: 263.06 g/mol
InChI Key: NXDJIGRXXAYMPF-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methoxybenzohydrazide is a high-purity chemical intermediate designed for advanced research and development applications. As a functionalized benzohydrazide, it serves as a key synthon in organic and medicinal chemistry, particularly in the construction of complex heterocyclic scaffolds prevalent in active pharmaceutical ingredients (APIs) and agrochemicals. The presence of bromo and fluoro substituents on the aromatic ring, along with the methoxy group, makes it a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. The reactive hydrazide group is instrumental in synthesizing various nitrogen-containing structures, including pyrazoles, indazoles, and other fused ring systems, which are crucial in drug discovery programs for probing new biological targets. This compound is provided with guaranteed purity and consistency. It is intended for use by qualified researchers in laboratory settings only. NOT FOR HUMAN CONSUMPTION.

Properties

Molecular Formula

C8H8BrFN2O2

Molecular Weight

263.06 g/mol

IUPAC Name

6-bromo-2-fluoro-3-methoxybenzohydrazide

InChI

InChI=1S/C8H8BrFN2O2/c1-14-5-3-2-4(9)6(7(5)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13)

InChI Key

NXDJIGRXXAYMPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)NN)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-methoxybenzohydrazide typically involves the reaction of 6-Bromo-2-fluoro-3-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

  • Dissolve 6-Bromo-2-fluoro-3-methoxybenzaldehyde in ethanol.
  • Add hydrazine hydrate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for 6-Bromo-2-fluoro-3-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-methoxybenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different functional groups.

    Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones or hydrazides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Condensation Reactions: These reactions are often carried out in the presence of acid or base catalysts.

Major Products Formed

    Substitution Reactions: Products include substituted benzohydrazides with different nucleophiles replacing the bromine or fluorine atoms.

    Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.

    Reduction Reactions: Products include reduced derivatives such as amines or alcohols.

    Condensation Reactions: Products include hydrazones or hydrazides formed by the reaction with carbonyl compounds.

Scientific Research Applications

6-Bromo-2-fluoro-3-methoxybenzohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development. Its hydrazide group can form stable complexes with metal ions, which may have pharmacological applications.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-methoxybenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The hydrazide group can form covalent bonds with carbonyl-containing biomolecules, leading to the formation of stable adducts. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound features a benzohydrazide core with bromo (Br), fluoro (F), and methoxy (OCH₃) substituents. Key comparisons with structurally related compounds include:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituents Melting Point (°C) Key Functional Groups Reference
6-Bromo-2-fluoro-3-methoxybenzoic acid Br, F, OCH₃ (carboxylic acid) Not reported COOH, Br, F, OCH₃
6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide Br, Cl, benzylidene 215–217 (dec.) C=N, NH, Br, Cl
(2E)-2-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarbothioamide Br, OH, OCH₃, thiosemicarbazide ~200 (crystals) C=S, C=N, Br, OH, OCH₃
6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine Br, Cl, SO₂, methylhydrazino 330–331 (dec.) SO₂, C=N, Br, Cl

Key Observations :

  • Electron-Withdrawing Groups : Bromo and fluoro substituents enhance electrophilic reactivity, as seen in the high thermal stability of benzodithiazine derivatives (mp > 300°C) .
  • Methoxy Group: The OCH₃ group in the target compound likely increases solubility in polar solvents compared to non-methoxy analogs .
  • Hydrazide vs. Thiosemicarbazide : Replacement of the hydrazide NH₂ group with thiosemicarbazide (C=S) in introduces sulfur-based nucleophilicity, impacting metal-binding and antimicrobial activity .
Table 2: Bioactivity of Related Bromo-Substituted Hydrazides
Compound Name Biological Activity IC₅₀/Inhibition Zone Mechanism/Notes Reference
Pyrazolo[1,5-a]pyrimidine 7c (coumarin-hydrazide hybrid) Antitumor (HEPG2-1 liver carcinoma) 2.70 ± 0.28 µM Induces apoptosis via ROS generation
6-Bromo-2’-(3-bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide Antimicrobial (Gram-positive bacteria) 12–15 mm zone Disrupts cell membrane integrity
Thiazole 23g (coumarin-thiazole hybrid) Antitumor (HEPG2-1) 3.50 ± 0.23 µM Inhibits topoisomerase II
(2E)-2-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarbothioamide Antifungal (Candida spp.) Not quantified Chelates essential metal ions

Key Observations :

  • Antitumor Activity: Bromo-substituted hydrazides exhibit potent cytotoxicity, with IC₅₀ values < 5 µM in liver carcinoma models. The fluoro group in the target compound may enhance bioavailability and target selectivity .
  • Antimicrobial Action : Benzylidene-hydrazine derivatives with halogen substituents (Br, Cl) show broad-spectrum activity, suggesting the target compound could similarly disrupt microbial enzymes or membranes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-2-fluoro-3-methoxybenzohydrazide, and how are intermediates validated?

  • Methodology : Synthesis typically involves sequential halogenation and functional group modification. For example:

Bromination : Starting with 2-fluoro-3-methoxybenzaldehyde, bromination at the 6-position using bromine (Br₂) in the presence of FeBr₃ as a catalyst .

Hydrazide Formation : The aldehyde group is converted to a hydrazide via reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux .

  • Validation : Intermediates are characterized using 1H/13C NMR , IR spectroscopy , and mass spectrometry . Crystallographic validation via single-crystal X-ray diffraction (using SHELX software ) confirms structural integrity.

Q. How is the purity and stability of 6-Bromo-2-fluoro-3-methoxybenzohydrazide assessed in different solvents?

  • Analytical Techniques :

  • HPLC with UV detection monitors purity (>98% threshold).
  • Thermogravimetric Analysis (TGA) evaluates thermal stability.
  • Solubility Tests : Solvent polarity (e.g., DMSO vs. hexane) impacts stability; DMSO is preferred for biological assays due to high solubility .

Advanced Research Questions

Q. What computational methods are used to predict the antioxidant activity of 6-Bromo-2-fluoro-3-methoxybenzohydrazide?

  • DFT Calculations :

  • Mechanistic Insights : Thermodynamic parameters (BDE, IP, PA) determine radical scavenging pathways (HAT, SPLET). Substituents like methoxy groups lower BDE values, enhancing antioxidant capacity .
  • Molecular Dynamics : Simulates interactions with biological targets (e.g., enzymes) in polar/non-polar environments .
    • Validation : Experimental DPPH/ABTS assays correlate with computational predictions (±5% error margin) .

Q. How do substituent positions (e.g., bromine at 6 vs. 4-position) influence biological activity in benzohydrazide derivatives?

  • Case Studies :

  • Antibacterial Activity : 6-Bromo derivatives show 2× higher inhibition against S. aureus compared to 4-bromo analogs due to steric effects on membrane penetration .
  • Antioxidant Activity : Ortho-substituted methoxy groups increase electron-donating capacity, improving radical scavenging by 30% .
    • Structural Analysis : X-ray crystallography reveals halogen bonding patterns critical for target binding .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzohydrazides?

  • Root Causes :

  • Experimental Variability : Differences in assay conditions (e.g., pH, solvent) alter compound protonation states .
  • Isomerization : Positional isomers (e.g., 6-bromo vs. 4-bromo) exhibit distinct electronic profiles.
    • Resolution :

Meta-Analysis : Cross-reference studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests ).

QSAR Modeling : Quantifies substituent effects on bioactivity to identify outliers .

Methodological Challenges

Q. How are reaction pathways optimized for large-scale synthesis without compromising yield?

  • Process Chemistry :

  • Catalyst Screening : FeBr₃ vs. AlCl₃ for bromination—FeBr₃ reduces side products by 15% .
  • Flow Chemistry : Continuous-flow reactors improve hydrazide formation efficiency (yield: 85% vs. 70% batch) .

Q. What spectroscopic techniques differentiate 6-Bromo-2-fluoro-3-methoxybenzohydrazide from its structural analogs?

  • Key Spectral Markers :

  • 1H NMR : Aromatic protons at δ 7.2–7.8 ppm (J = 8–12 Hz for ortho-fluorine coupling) .
  • IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) .
  • HRMS : Exact mass confirmation (theoretical [M+H]⁺ = 291.02; observed ±0.001 Da) .

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